molecular formula C21H27N5O2 B5765750 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5765750
M. Wt: 381.5 g/mol
InChI Key: WTCDOHHWTSBGOP-UHFFFAOYSA-N
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Description

8-(Cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a substituted xanthine derivative characterized by a purine-2,6-dione core. Key structural features include:

  • Position 3: A methyl group.
  • Position 7: A 3-phenylpropyl substituent.
  • Position 8: A cyclohexylamino group.

This compound belongs to the class of 7,8-disubstituted purine-2,6-diones, which are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antiarrhythmic, and phosphodiesterase (PDE) inhibitory properties .

Properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-25-18-17(19(27)24-21(25)28)26(14-8-11-15-9-4-2-5-10-15)20(23-18)22-16-12-6-3-7-13-16/h2,4-5,9-10,16H,3,6-8,11-14H2,1H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCDOHHWTSBGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the alkylation of a purine derivative with a phenylpropyl halide under basic conditions. This is followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step involves the methylation of the purine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Structural Variations

The table below highlights critical structural differences among selected purine-2,6-dione derivatives:

Compound Name (Substituents) Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Pharmacological Activity Reference ID
Target Compound 3-Phenylpropyl Cyclohexylamino 401.89* Potential PDE inhibition
8-(Benzylamino)-1,3-dimethyl-7-propyl derivative Propyl Benzylamino 373.41 Adenosine A2A receptor antagonism
8-(Allylamino)-3-methyl-7-(3-phenylpropyl) 3-Phenylpropyl Allylamino 339.40 Not explicitly stated (structural lead)
8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl) 3-Phenylpropyl 2-Hydroxyethylamino 359.38 Solubility/stability optimization
8-Ethylamino-7-isobutyl-3-methyl derivative Isobutyl Ethylamino 293.33 Anti-inflammatory potential
8-[(3-Chloro-2-hydroxypropyl)sulfanyl] derivative 3-Methylbutyl 3-Chloro-2-hydroxypropylthio 416.93 Not reported

*Molecular weight inferred from structurally similar compound in .

Key Observations:
  • Position 7 : The 3-phenylpropyl group in the target compound and its analogues (e.g., ) may enhance lipophilicity and membrane permeability compared to smaller alkyl chains (e.g., propyl, isobutyl).
  • Position 8: Cyclohexylamino (target compound) vs. benzylamino () vs. Hydroxyethylamino derivatives (e.g., ) may exhibit enhanced water solubility due to the polar hydroxyl group.

Physicochemical and Pharmacokinetic Properties

  • Melting Points: Analogues with aromatic substituents (e.g., 8-benzylamino derivatives) show higher melting points (180–203°C) compared to aliphatic-substituted compounds (165–167°C for 7-butyl derivatives) .
  • Purity : UPLC/MS purity for analogues ranges from 95.26% to 100%, suggesting robust synthetic protocols for this class .
  • Solubility : Microcrystalline formulations of dimethoxystyryl derivatives (average particle size <50 µm) demonstrate enhanced bioavailability .

Biological Activity

The compound 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 839682-29-0) is a purine derivative with potential biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C28H36N6O2C_{28}H_{36}N_{6}O_{2} with a molecular weight of 488.6 g/mol. The structure consists of a purine core modified with cyclohexyl and phenylpropyl substituents, which may influence its biological interactions.

PropertyValue
Molecular FormulaC28H36N6O2C_{28}H_{36}N_{6}O_{2}
Molecular Weight488.6 g/mol
CAS Number839682-29-0

Research indicates that compounds similar to This compound may exhibit various biological activities, including:

  • Cytotoxicity : Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines by activating caspases and disrupting cell cycle progression.
  • Antiproliferative Effects : The compound may inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with growth factors and cytokines.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of related purine derivatives on HepG2 liver cancer cells. The results showed significant induction of apoptosis and cell cycle arrest in the S phase, suggesting a potential avenue for cancer therapy .
  • Pharmacological Profile : In vitro assays have demonstrated that purine derivatives can interact with various biological targets, including enzymes involved in nucleotide metabolism. This interaction could lead to altered cellular functions and therapeutic effects against proliferative diseases.
  • Comparative Studies : A comparative analysis of different derivatives indicated that modifications in the side chains significantly affect the potency and selectivity of these compounds towards specific biological targets .

Summary of Findings

The biological activity of This compound is still under investigation; however, existing literature suggests promising cytotoxic properties against cancer cells and potential applications in targeted therapies.

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